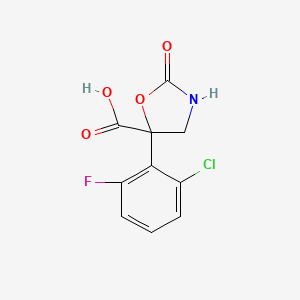

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C10H6N2OS2 and its molecular weight is 234.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives demonstrate significant corrosion inhibition properties. In a study by Ammal et al. (2018), 1,3,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit corrosion in mild steel within sulphuric acid environments. These derivatives, including variants like MBIMOT, EBIMOT, and PBIMOT, showed an increased charge transfer resistance, suggesting the formation of a protective layer on mild steel. This was further supported by SEM micrographs and polarization studies, indicating a mixed-type behavior of these inhibitors. The adsorption characteristics conformed to the Langmuir adsorption isotherm, suggesting a mix of physisorption and chemisorption on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. Naganagowda and Petsom (2011) synthesized derivatives from 3-chloro-1-benzothiophene-2-carbohydrazide and evaluated their antibacterial activity. These compounds exhibited significant antimicrobial effects against various pathogens, highlighting their potential in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Anticancer Potential

Research by Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d), from a series of 1,2,4-oxadiazole derivatives. This compound demonstrated activity against several breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent. The identification of TIP47, an IGF II receptor binding protein, as the molecular target of this compound underscores its relevance in cancer treatment research (Zhang et al., 2005).

Optoelectronic Applications

Thiophene substituted 1,3,4-oxadiazole derivatives, including those related to this compound, have been explored for their optoelectronic properties. A study by Naik et al. (2019) investigated the photophysical properties of these derivatives, highlighting their potential in photonic, sensor, and optoelectronic device applications. The study focused on understanding the dipole moments and HOMO-LUMO energy gaps, which are crucial for their application in optoelectronics (Naik, Maridevarmath, Khazi, & Malimath, 2019).

Mécanisme D'action

Target of action

Compounds containing a benzothiophene moiety, such as Zileuton , are known to interact with 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid . .

Mode of action

The mode of action would depend on the specific targets of the compound. For instance, Zileuton inhibits leukotriene formation by selectively inhibiting 5-lipoxygenase

Biochemical pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, Zileuton affects the leukotriene synthesis pathway

Propriétés

IUPAC Name |

5-(1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c14-10-12-11-9(13-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWFEMYFBOTDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

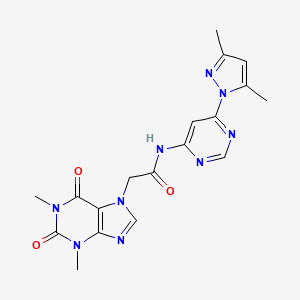

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

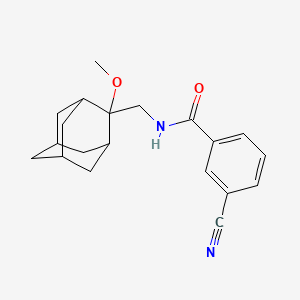

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

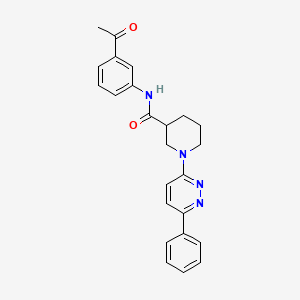

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

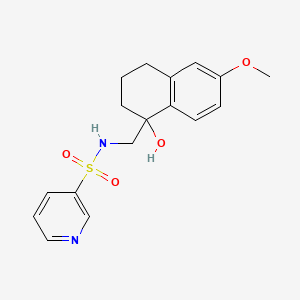

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)